5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(3-FLUORO-4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an amide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(3-FLUORO-4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the amide and phenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or nitroso compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based materials and ligands for catalysis.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery, particularly in the development of antifungal and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(3-FLUORO-4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and substituted phenyl groups allow for strong binding interactions, which can inhibit or modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(3-FLUORO-4-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are known for their antifungal properties.
- Other related compounds include various substituted triazoles used in medicinal chemistry and material science.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring with the substituted phenyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClFN6O3 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClFN6O3/c1-10-3-4-12(8-14(10)21)24-19(29)17-18(22)27(26-25-17)9-16(28)23-11-5-6-15(30-2)13(20)7-11/h3-8H,9,22H2,1-2H3,(H,23,28)(H,24,29) |
InChI Key |
XBOYTMGGJAPCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.